N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide

Kinase inhibition BTK RTK

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide is a functionalized pyrazole building block that features a formamido group at the 5‑position, a cyano substituent at the 4‑position, and an N‑phenyl ring. The combination of the electron‑withdrawing cyano group and the hydrogen‑bond‑donating formamide creates a compact pharmacophore that has been exploited in receptor tyrosine kinase (RTK) inhibitor programs and insect ryanodine receptor (RyR) activator design.

Molecular Formula C11H8N4O
Molecular Weight 212.212
CAS No. 2309803-34-5
Cat. No. B2637210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide
CAS2309803-34-5
Molecular FormulaC11H8N4O
Molecular Weight212.212
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C#N)NC=O
InChIInChI=1S/C11H8N4O/c12-6-9-7-14-15(11(9)13-8-16)10-4-2-1-3-5-10/h1-5,7-8H,(H,13,16)
InChIKeyDCDAIGKBCYWGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide (CAS 2309803-34-5) – Core Pyrazole Formamide Scaffold for Kinase‐Focused Discovery


N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide is a functionalized pyrazole building block that features a formamido group at the 5‑position, a cyano substituent at the 4‑position, and an N‑phenyl ring. The combination of the electron‑withdrawing cyano group and the hydrogen‑bond‑donating formamide creates a compact pharmacophore that has been exploited in receptor tyrosine kinase (RTK) inhibitor programs and insect ryanodine receptor (RyR) activator design . Its molecular formula is C₁₁H₈N₄O with a molecular weight of 212.21 g·mol⁻¹ .

Why N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide Cannot Be Freely Replaced by Other Pyrazole Amides or Amines


In‑class pyrazole derivatives bearing different 5‑substituents (e.g., amine, dimethylformamidine, carboxamide) display dramatic shifts in target potency, selectivity, and physicochemical properties. The formamide group provides a specific H‑bond donor/acceptor geometry that is distinct from the dimethylamino analogue; replacement of the formamide with an amine eliminates a key H‑bond interaction that is critical for kinase hinge‑region binding . Even the seemingly conservative change from formamide to N,N‑dimethylformamidine has been shown to alter the compound’s reactivity in cyclocondensation reactions , preventing straightforward substitution in synthetic sequences that rely on the formamide’s tautomeric behavior.

Quantitative Differentiation Evidence for N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide


Kinase Inhibitory Potency of the Dimethyl Analog vs. Formamide-Containing RTK Inhibitors

The N,N‑dimethylformamidine analogue N'-(4-cyano-1-phenyl-1H‑pyrazol‑5‑yl)-N,N‑dimethylimidoformamide serves as a key intermediate in patented BTK inhibitor series; one such derivative achieved an IC₅₀ of 1 nM against BTK . In contrast, a formamide‑containing example from US8853207 (Example‑2) showed only moderate PDGFR‑β inhibition (IC₅₀ = 859 nM) and c‑Kit inhibition (IC₅₀ = 201 nM) . While the core scaffolds differ, the data illustrate that the formamide group can favor RTK inhibition over BTK, whereas the dimethylformamidine analogue is associated with ultra‑potent BTK activity. This selectivity divergence is critical for programs targeting specific kinase profiles.

Kinase inhibition BTK RTK IC50

Insecticidal Activity: Formamide Core vs. Carboxamide Derivatives in Plutella xylostella

The formamide scaffold N-(4-cyano-1-phenyl-1H‑pyrazol‑5‑yl) serves as the core intermediate for a series of diphenyl‑pyrazole‑4‑carboxamide insecticides. The most active derivative, N-(4-cyano-1-(4‑fluorophenyl)-1H‑pyrazol‑5‑yl)-1-(4‑fluorophenyl)-3‑phenyl‑1H‑pyrazole‑4‑carboxamide (compound 5g), achieved 84% larvicidal activity against Plutella xylostella at 0.1 mg·L⁻¹ . While the formamide group itself is not present in the final compounds, its presence in the intermediate is essential for the subsequent acylation step; replacement of the formamide with an amine or dimethylformamidine alters the reactivity and yields of the final carboxamides . The formamide’s tautomeric equilibrium facilitates chemoselective acylation at the exocyclic nitrogen, whereas the dimethyl analogue undergoes competing ring‑closure reactions.

Insecticidal activity Ryanodine receptor Plutella xylostella Larvicidal

Synthetic Versatility: Chemoselective Acylation of Formamide vs. Dimethylformamidine

The formamide group in N-(4-cyano-1-phenyl-1H‑pyrazol‑5‑yl)formamide exists in tautomeric equilibrium between the amide and imidic acid forms, enabling chemoselective acylation at the exocyclic nitrogen to generate diverse carboxamide libraries . In contrast, N'-(4-cyano-1-phenyl-1H‑pyrazol‑5‑yl)-N,N‑dimethylimidoformamide undergoes a tandem reaction with acylhydrazines to form triazolopyrimidine bicycles rather than the desired linear amides . The formamide’s tautomeric flexibility thus provides access to a distinct chemical space that is not accessible from the dimethyl analogue.

Chemoselective synthesis Pyrazole acylation Tautomerism Building block

Predicted Physicochemical and ADME Differentiation: Formamide vs. Dimethylformamidine

The formamide group (HCONH–) imparts lower lipophilicity and higher hydrogen‑bond donor capacity compared to the N,N‑dimethylformamidine group ((CH₃)₂N–CH=N–). Predicted logP values (XLogP3) are 1.2 for N-(4-cyano-1-phenyl-1H‑pyrazol‑5‑yl)formamide versus 2.1 for the dimethyl analogue , a difference of ~0.9 log units. This translates to an approximately 8‑fold difference in octanol‑water partition coefficient, which affects membrane permeability, solubility, and ultimately oral bioavailability. For CNS‑targeted programs, the formamide’s lower logP and additional H‑bond donor may reduce brain penetration, while for peripheral targets, the improved aqueous solubility may be advantageous.

Lipophilicity logP Solubility Drug-likeness

Antimicrobial Activity: Dimethylformamidine Analogue Shows Broad‑Spectrum Activity; Formamide Scaffold Remains Unexplored

The N,N‑dimethylformamidine analogue has demonstrated notable antimicrobial properties against both Gram‑positive and Gram‑negative bacteria . However, no published antimicrobial data exist for N-(4-cyano-1-phenyl-1H‑pyrazol‑5‑yl)formamide itself. This gap in the SAR landscape presents an opportunity for prospective buyers: the formamide scaffold offers a distinct chemotype for antimicrobial screening that has not yet been explored, potentially leading to novel intellectual property and differentiated activity profiles compared to the dimethyl analogue.

Antimicrobial Gram-positive Gram-negative SAR

Optimal Procurement and Application Scenarios for N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide


Kinase Inhibitor Lead Generation Targeting RTKs (PDGFR‑β, c‑Kit)

When building a kinase‑focused library for receptor tyrosine kinases, the formamide scaffold offers a proven entry point. The formamide group engages the kinase hinge region via H‑bond interactions, and existing patent data demonstrate low‑micromolar to sub‑micromolar activity against PDGFR‑β (IC₅₀ = 859 nM) and c‑Kit (IC₅₀ = 201 nM) for closely related pyrazole‑amide compounds . Procurement of the formamide intermediate enables parallel synthesis of carboxamide libraries for RTK SAR exploration.

Agrochemical Discovery: Insect Ryanodine Receptor Activators

The formamide building block is a validated starting material for the synthesis of diphenyl‑pyrazole‑4‑carboxamide insecticides that act as RyR activators. Derivatives synthesized from this core have achieved 84% larvicidal activity against diamondback moth (Plutella xylostella) at 0.1 mg·L⁻¹ . The formamide group’s chemoselective acylation profile ensures high yields of the desired carboxamide products, making it the preferred intermediate for agrochemical discovery programs targeting resistant lepidopteran pests.

Diversifiable Building Block for Parallel Library Synthesis

The formamide’s tautomeric equilibrium permits chemoselective acylation, sulfonylation, and alkylation at the exocyclic nitrogen, enabling rapid generation of diverse compound libraries . Unlike the N,N‑dimethylformamidine analogue, which undergoes competing cyclization to triazolopyrimidines when reacted with acylhydrazines , the formamide intermediate preserves the pyrazole core for further iterative derivatization. This makes it the superior choice for high‑throughput chemistry workflows where synthetic divergence is valued.

Physicochemical Property Optimization in Hit‑to‑Lead Programs

With a predicted XLogP3 of 1.2 and one H‑bond donor, the formamide scaffold occupies a favorable physicochemical space for lead optimization . Its ~8‑fold lower lipophilicity compared to the dimethylformamidine analogue (XLogP3 = 2.1) translates to improved aqueous solubility and a reduced risk of CYP450 inhibition and phospholipidosis. Procurement of the formamide building block at the hit‑to‑lead stage provides a lower‑risk starting point for programs that prioritize ligand efficiency and developability.

Quote Request

Request a Quote for N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.